molecular formula C21H25N9O2S B2738838 1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-65-5

1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2738838
CAS No.: 685860-65-5
M. Wt: 467.55
InChI Key: NILSXGXSQPWMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N9O2S and its molecular weight is 467.55. The purity is usually 95%.
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Biological Activity

1,3-Dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its unique structure, characterized by a purine core and various functional groups, suggests significant potential in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N9O2SC_{20}H_{23}N_9O_2S, with a molecular weight of approximately 423.52 g/mol. The compound's structure includes:

  • Purine Core : Provides a scaffold for biological activity.
  • Thioether Group : Enhances binding affinity to biological targets.
  • Piperidine Moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes by mimicking natural substrates or inhibitors.
  • Receptor Binding : It can bind to various receptors, modulating their activity and downstream signaling pathways.
  • Nucleic Acid Interaction : The purine structure allows for potential interactions with nucleic acids, influencing gene expression and cellular processes.

Anticancer Potential

Studies on purine derivatives have indicated that they can exhibit anticancer activity through various pathways:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth by targeting specific molecular pathways.
    The thioether and piperidine groups may enhance these effects by improving bioavailability and selectivity.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of related purine derivatives demonstrated significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa. The presence of bulky hydrophobic groups in similar compounds was linked to enhanced antimicrobial activity due to improved membrane penetration.

Study 2: Anticancer Activity

In vitro studies on related compounds have shown that they can inhibit the proliferation of various cancer cell lines. For example, a derivative with a similar purine structure exhibited IC50 values in the low micromolar range against breast cancer cells. These findings suggest that 1,3-dimethyl derivatives could be explored further for anticancer applications.

Data Summary Table

PropertyValue
Molecular FormulaC20H23N9O2SC_{20}H_{23}N_9O_2S
Molecular Weight423.52 g/mol
Mechanism of ActionEnzyme inhibition, receptor binding
Antimicrobial ActivityPotential against bacteria
Anticancer ActivityInduces apoptosis in cancer cells

Properties

IUPAC Name

1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O2S/c1-26-17-16(18(31)27(2)21(26)32)29(19(22-17)28-11-7-4-8-12-28)13-14-33-20-23-24-25-30(20)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILSXGXSQPWMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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